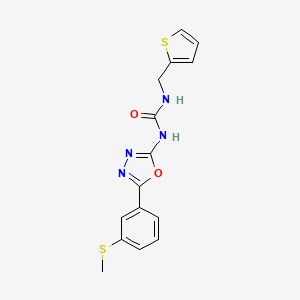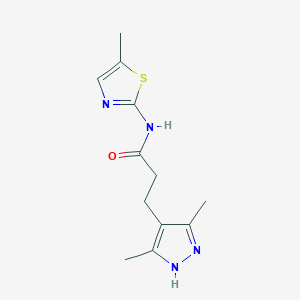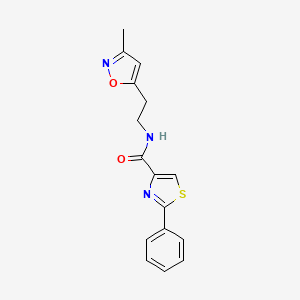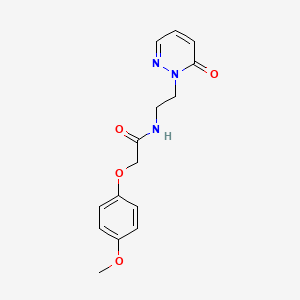
2-(4-methoxyphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-methoxyphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by researchers at Merck Sharp & Dohme and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
Antinociceptive Activity
Research on derivatives of 3(2H)-pyridazinone, closely related to 2-(4-methoxyphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide, has shown significant antinociceptive activities. Compounds in this category were found to be more potent than aspirin in modified Koster's Test in mice. These findings suggest potential applications in pain management and treatment (Doğruer et al., 2000).
Radical Scavenging Activity
A study on nitrogen-containing bromophenols, which include compounds structurally related to 2-(4-methoxyphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide, revealed potent scavenging activity against DPPH radicals. These compounds have potential applications as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).
PTP1B Inhibitory Activity
2-(4-methoxyphenyl) ethyl] acetamide derivatives have been evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). These compounds showed promising results in both in vitro and in vivo screenings, suggesting their application in antidiabetic therapies (Saxena et al., 2009).
Anti-inflammatory Agents
The synthesis and characterization of 2, 5-disubstituted-1, 3, 4-oxadiazoles, including acetamide derivatives, have demonstrated potential anti-inflammatory activity. This research suggests the application of such compounds in treating inflammation-related conditions (Ilango et al., 2009).
Herbicide Metabolism Studies
The metabolism of chloroacetamide herbicides and their derivatives, which are structurally related to the compound , was studied in human and rat liver microsomes. Understanding the metabolic pathways of these compounds can aid in assessing their environmental impact and safety (Coleman et al., 2000).
Catalytic Oxidation Applications
Molybdenum(VI) complexes, including those with acetamide ligands, have been studied for their role as catalysts in the oxidation of primary alcohols and hydrocarbons. These findings indicate potential industrial applications in chemical synthesis and environmental remediation (Ghorbanloo & Alamooti, 2017).
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-21-12-4-6-13(7-5-12)22-11-14(19)16-9-10-18-15(20)3-2-8-17-18/h2-8H,9-11H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFIJVCNUCAWMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2405739.png)
![(3-(1H-pyrazol-1-yl)phenyl)(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2405740.png)
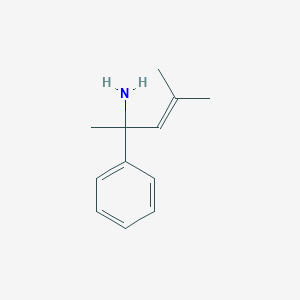
methanone](/img/structure/B2405746.png)
![N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2405747.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine](/img/structure/B2405749.png)
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2405750.png)
![7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2405751.png)
![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2405753.png)
![N-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2405754.png)

